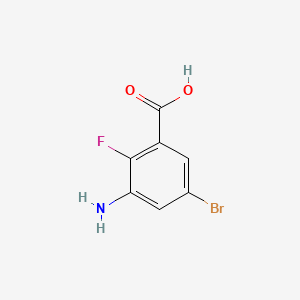
3-Amino-5-bromo-2-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-bromo-2-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring
作用機序
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . The compound might interact with its targets through similar mechanisms, causing changes at the molecular level .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
The compound’s effects would likely depend on its specific targets and the biochemical pathways it influences .
準備方法
The synthesis of 3-Amino-5-bromo-2-fluorobenzoic acid typically involves the bromination of 2-amino-3-fluorobenzoic acid. A common method includes dissolving 2-amino-3-fluorobenzoic acid in dichloromethane and adding N-bromosuccinimide at room temperature. The reaction mixture is stirred for a couple of hours to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
3-Amino-5-bromo-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the benzene ring make it susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include N-bromosuccinimide for bromination, palladium catalysts for coupling reactions, and various oxidizing or reducing agents for modifying the amino group. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Amino-5-bromo-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
類似化合物との比較
Similar compounds to 3-Amino-5-bromo-2-fluorobenzoic acid include:
2-Amino-5-bromo-3-fluorobenzoic acid: Similar structure but with different positions of the substituents.
2-Amino-3-fluorobenzoic acid: Lacks the bromo substituent, affecting its reactivity and applications.
3-Bromo-5-fluorobenzoic acid:
生物活性
3-Amino-5-bromo-2-fluorobenzoic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biochemical properties, mechanism of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula of this compound is C7H5BrFNO2. The presence of an amino group, bromine, and fluorine atoms attached to the benzoic acid structure contributes to its distinctive reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 234.02 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Chemical Class | Benzoic acid derivative |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism of action involves:
- Nucleophilic Substitution : Similar to other benzylic halides, this compound can undergo nucleophilic substitution reactions, leading to modifications in target biomolecules.
- Enzyme Interaction : The amino group facilitates binding with enzymes and receptors, potentially influencing their activity. This interaction can lead to enzyme inhibition or activation, impacting various metabolic pathways .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Activity
Preliminary investigations have shown that this compound may possess anticancer properties. It has been studied for its effects on cancer cell lines, where it appears to induce apoptosis (programmed cell death) and inhibit cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a therapeutic agent.
- Cancer Cell Line Studies : In research involving human cancer cell lines, treatment with this compound resulted in decreased viability and increased apoptosis rates. These findings suggest that the compound could be further explored for developing anticancer therapies .
Applications in Research and Industry
This compound has several applications across different fields:
- Medicinal Chemistry : Used as a lead compound for synthesizing new drugs targeting specific diseases, particularly infections and cancers.
- Biochemical Research : Investigated for its role as an enzyme inhibitor and in receptor binding studies.
- Industrial Applications : Employed in the production of dyes and pigments due to its unique chemical structure .
特性
IUPAC Name |
3-amino-5-bromo-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTOTKCKUHHOLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














